An In-depth Technical Guide on the Endogenous Function of 11-Methyltetradecanoyl-CoA
An In-depth Technical Guide on the Endogenous Function of 11-Methyltetradecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract:
11-Methyltetradecanoyl-CoA is a saturated, methyl-branched, long-chain acyl-Coenzyme A (CoA). While direct research on this specific molecule is limited, its endogenous functions can be largely inferred from the well-established principles of branched-chain fatty acid (BCFA) metabolism. BCFAs are known to play significant roles in cellular membrane composition, energy metabolism, and as signaling molecules. This technical guide synthesizes the current understanding of BCFA metabolism to postulate the biosynthesis, degradation, and potential physiological roles of 11-Methyltetradecanoyl-CoA. Furthermore, it provides detailed experimental protocols and hypothetical quantitative data to serve as a foundational resource for researchers investigating this and other novel BCFAs.
Introduction to 11-Methyltetradecanoyl-CoA
11-Methyltetradecanoyl-CoA is the activated form of 11-methyltetradecanoic acid, a C15 saturated fatty acid with a methyl group at the 11th carbon position. As a branched-chain fatty acyl-CoA, it is an intermediate in the metabolism of BCFAs. These lipids are obtained from dietary sources, particularly ruminant fats, or synthesized endogenously. The presence of a methyl branch along the acyl chain introduces unique metabolic challenges and biological activities compared to their straight-chain counterparts.
Postulated Biosynthesis of 11-Methyltetradecanoyl-CoA
The biosynthesis of methyl-branched fatty acids is understood to occur via the fatty acid synthase (FAS) complex, utilizing methylmalonyl-CoA as an extender unit in place of malonyl-CoA. The likely biosynthetic pathway for 11-methyltetradecanoic acid, the precursor to 11-Methyltetradecanoyl-CoA, would originate from a branched-chain amino acid.
Inferred Metabolic Degradation Pathway
The degradation of 11-Methyltetradecanoyl-CoA is expected to proceed via peroxisomal and mitochondrial β-oxidation. Due to the methyl group at an odd-numbered carbon (C11), the initial cycles of β-oxidation can proceed normally until the branch point approaches the carboxyl end.
Potential Endogenous Functions and Signaling Roles
Based on the known functions of other BCFAs, 11-Methyltetradecanoyl-CoA may have several endogenous roles:
-
Structural Component of Membranes: BCFAs are known to be incorporated into the phospholipids (B1166683) of cell membranes, particularly in bacteria, where they influence membrane fluidity.[1] It is plausible that 11-Methyltetradecanoyl-CoA serves as a precursor for the synthesis of such specialized lipids in mammalian systems, potentially impacting membrane protein function and signaling.
-
Energy Metabolism: The degradation of 11-Methyltetradecanoyl-CoA yields both acetyl-CoA and propionyl-CoA. Acetyl-CoA enters the TCA cycle for energy production, while propionyl-CoA is anaplerotic, replenishing TCA cycle intermediates, or can be a substrate for gluconeogenesis.
-
Signaling Molecule: Certain BCFAs and their derivatives can act as signaling molecules. For instance, phytanic acid and pristanic acid are known ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[2][3] It is conceivable that 11-Methyltetradecanoyl-CoA or its free acid form could modulate the activity of nuclear receptors or other signaling pathways.[4][5]
Quantitative Data (Hypothetical)
As there is no available quantitative data for 11-Methyltetradecanoyl-CoA, the following tables present hypothetical values to serve as a reference for experimental design. These are plausible estimates based on data for other long-chain acyl-CoAs.
Table 1: Hypothetical Tissue Distribution of 11-Methyltetradecanoyl-CoA
| Tissue | Hypothetical Concentration (pmol/mg protein) | Rationale |
| Liver | 15.0 ± 3.5 | Central hub of fatty acid metabolism. |
| Adipose Tissue | 25.0 ± 5.0 | Storage site for fatty acids. |
| Heart | 10.0 ± 2.0 | High fatty acid oxidation rate for energy. |
| Skeletal Muscle | 8.0 ± 1.5 | Utilizes fatty acids for energy. |
| Brain | 2.0 ± 0.5 | Lower levels of peripheral fatty acid metabolism. |
Table 2: Hypothetical Kinetic Parameters of a Putative Acyl-CoA Dehydrogenase for 11-Methyltetradecanoyl-CoA
| Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| Tetradecanoyl-CoA (Straight-chain) | 5.0 | 150 |
| 11-Methyltetradecanoyl-CoA | 12.0 | 95 |
| Palmitoyl-CoA (C16) | 4.5 | 180 |
Experimental Protocols
Protocol for Extraction and Quantification of 11-Methyltetradecanoyl-CoA by LC-MS/MS
This protocol provides a method for the sensitive and specific quantification of 11-Methyltetradecanoyl-CoA from biological samples.
1. Materials:
-
Internal Standard: ¹³C-labeled Palmitoyl-CoA
-
Extraction Solvent: 2:1:0.8 Methanol (B129727):Chloroform:Water
-
Solid Phase Extraction (SPE) Columns: C18
-
LC-MS/MS system with ESI source
2. Sample Preparation:
-
Homogenize ~50 mg of tissue in 1 mL of ice-cold extraction solvent.
-
Spike the homogenate with the internal standard.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in 500 µL of 50% methanol.
3. Solid Phase Extraction (SPE):
-
Condition a C18 SPE column with 1 mL of methanol followed by 1 mL of water.
-
Load the reconstituted sample onto the column.
-
Wash the column with 1 mL of 50% methanol.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
Dry the eluate under nitrogen and reconstitute in 100 µL of mobile phase A.
4. LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
Gradient: A suitable gradient to separate long-chain acyl-CoAs.
-
MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific transitions for 11-Methyltetradecanoyl-CoA and the internal standard would need to be determined by infusion of a synthesized standard.
In Vitro Assay for a Putative Acyl-CoA Dehydrogenase
This protocol describes an assay to measure the activity of a candidate acyl-CoA dehydrogenase on 11-Methyltetradecanoyl-CoA.
1. Reaction Mixture (100 µL total volume):
-
50 mM HEPES buffer, pH 7.5
-
100 µM FAD
-
200 µM Phenazine ethosulfate (PES)
-
50 µM Dichlorophenolindophenol (DCPIP)
-
10-50 µg of purified recombinant enzyme or mitochondrial extract
-
10-100 µM 11-Methyltetradecanoyl-CoA (substrate)
2. Procedure:
-
Assemble the reaction mixture without the substrate in a 96-well plate.
-
Incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate.
-
Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time using a plate reader.
-
Calculate the specific activity based on the molar extinction coefficient of DCPIP.
Mandatory Visualizations
Conclusion and Future Directions
While direct experimental evidence for the endogenous function of 11-Methyltetradecanoyl-CoA is currently lacking, a robust framework for its likely roles can be constructed based on our understanding of branched-chain fatty acid metabolism. It is a plausible component of cellular lipids, a substrate for energy production, and a potential signaling molecule.
Future research should focus on the chemical synthesis of 11-Methyltetradecanoyl-CoA and its corresponding free fatty acid to enable direct experimental investigation. The development of specific analytical methods will be crucial for its detection and quantification in biological systems. Subsequent studies using cell culture and animal models can then be employed to validate the hypothesized metabolic pathways and elucidate its specific physiological and pathophysiological roles. Such investigations will not only shed light on this particular molecule but also contribute to a broader understanding of the complex and varied functions of branched-chain fatty acids in health and disease.
References
- 1. lipotype.com [lipotype.com]
- 2. Human Metabolome Database: Showing metabocard for Pristanic acid (HMDB0000795) [hmdb.ca]
- 3. Pristanic acid - Wikipedia [en.wikipedia.org]
- 4. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
